molecular formula C7H5NO3 B1344134 6-Formylnicotinic acid CAS No. 6542-47-8

6-Formylnicotinic acid

Cat. No.: B1344134
CAS No.: 6542-47-8
M. Wt: 151.12 g/mol
InChI Key: MGJUGNNSKQHFRW-UHFFFAOYSA-N
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Description

6-Formylnicotinic acid is an organic compound with the molecular formula C₇H₅NO₃. It is a derivative of nicotinic acid, also known as vitamin B3. This compound is characterized by the presence of a formyl group (-CHO) attached to the sixth position of the nicotinic acid ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-Formylnicotinic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, Nicotinic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice or attention .

Biochemical Analysis

Biochemical Properties

6-Formylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The interaction between this compound and NAD+ can affect the enzymatic activity of dehydrogenases and other NAD±dependent enzymes, thereby influencing metabolic pathways .

Cellular Effects

This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating gene expression and cellular stress responses . Additionally, it affects the production of reactive oxygen species (ROS) and can influence cellular redox states .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain dehydrogenases by competing with NAD+ for binding sites . This inhibition can result in altered metabolic flux and changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on metabolic processes and cellular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to form nicotinic acid and other derivatives, which participate in various biochemical reactions . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in NAD+ biosynthesis . These interactions can influence metabolic flux and the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by monocarboxylate transporters (MCTs), which facilitate the movement of monocarboxylates and related compounds . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of this compound can affect its activity and function. For example, its presence in the mitochondria can influence mitochondrial metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction is carried out in aqueous-organic media, typically using a mixture of 1,4-dioxane and water, under irradiation with a low-pressure mercury lamp. The presence of acetates of alkali or alkaline earth metals, such as barium acetate, can influence the yield and direction of the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of photolysis and the manipulation of reaction conditions, are likely applied on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 6-Formylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group, converting the compound into 6-carboxynicotinic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 6-hydroxymethylnicotinic acid.

    Substitution: The compound can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 6-Carboxynicotinic acid.

    Reduction: 6-Hydroxymethylnicotinic acid.

    Substitution: Products depend on the nucleophile used, such as 6-aminonicotinic acid if an amine is the nucleophile.

Comparison with Similar Compounds

    Nicotinic Acid:

    6-Carboxynicotinic Acid: An oxidation product of 6-formylnicotinic acid, with a carboxyl group instead of a formyl group.

    6-Hydroxymethylnicotinic Acid: A reduction product of this compound, with a hydroxymethyl group instead of a formyl group.

Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJUGNNSKQHFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295868
Record name 6-Formyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-47-8
Record name 6-Formyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6542-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Formyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research presents a novel, one-step synthesis of 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid. [] This method utilizes the photolysis of 2-azidobenzoic acid in the presence of weak bases. [] This approach offers a potentially more efficient and streamlined alternative to multi-step synthetic routes.

Q2: Has there been an error reported in the original research describing this synthesis?

A2: Yes, an erratum has been published related to the original research article describing this synthesis. [] While the specific details of the erratum are not provided in the abstract, it highlights the importance of consulting both the original article and any published errata for the most accurate information.

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